molecular formula C14H22ClNO2 B2830717 2-(Butyl(ethyl)amino)-2-phenylacetic acid hydrochloride CAS No. 1956306-15-2

2-(Butyl(ethyl)amino)-2-phenylacetic acid hydrochloride

Cat. No.: B2830717
CAS No.: 1956306-15-2
M. Wt: 271.79
InChI Key: VIOCPYDIWVCGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of N-alkylated Phenylacetic Acid Derivatives

The exploration of phenylacetic acid derivatives began with the isolation and characterization of phenylacetic acid itself, a naturally occurring compound with a honey-like odor and auxin-like activity in plants. Early 20th-century work established its role as a metabolic product of phenylalanine and a precursor to pharmaceuticals like penicillin G. The introduction of alkyl groups to the nitrogen atom of phenylacetic acid derivatives emerged as a strategy to enhance lipid solubility and bioavailability, critical for central nervous system (CNS) penetration.

The 1970s–1980s marked a turning point with the development of anti-inflammatory agents such as 2-(2,6-dichloroaniline)-phenylacetic acid, whose sodium salt became a template for subsequent modifications. The addition of branched alkyl chains, including butyl and ethyl groups, was pioneered to fine-tune receptor binding affinity and metabolic stability. For example, the zinc derivative of 2-(2,6-dichloroaniline)-phenylacetic acid demonstrated reduced gastric irritation compared to its sodium counterpart, highlighting the therapeutic advantages of N-alkylation. These innovations laid the groundwork for synthesizing this compound, which combines steric bulk and ionic solubility to optimize pharmacokinetics.

Significance in Modern Medicinal Chemistry

In medicinal chemistry, the strategic incorporation of alkylamino groups into aromatic carboxylic acids has enabled precise modulation of drug–target interactions. The butyl and ethyl substituents in this compound introduce steric hindrance that likely prevents rapid enzymatic degradation while maintaining affinity for inflammatory mediators such as cyclooxygenase (COX) isoforms. This compound’s hydrochloride salt form enhances aqueous solubility, addressing a common limitation of non-polar analogs in formulation development.

Recent patent literature underscores its potential as a dual-acting agent. For instance, derivatives combining phenylacetic acid scaffolds with metal ions (e.g., zinc) have shown synergistic anti-inflammatory and mucosal protective effects. Such innovations align with the growing demand for multifunctional therapeutics that minimize polypharmacy risks. Additionally, its structural features make it a candidate for prodrug strategies, where enzymatic cleavage of the alkylamino group could enable targeted drug release.

Position in the Phenylglycine Family of Compounds

This compound shares structural homology with phenylglycine, an α-amino acid derivative featuring a phenyl group attached to the glycine backbone. However, key distinctions exist:

Feature Phenylglycine This compound
Backbone α-amino acid Phenylacetic acid derivative
Functional Groups Amino and carboxylate N-alkylated amine, carboxylate, hydrochloride salt
Bioactivity Neuromodulatory roles Anti-inflammatory, analgesic

The substitution of the α-hydrogen in phenylglycine with a carboxylate-linked phenyl group shifts the compound’s pharmacological profile toward non-CNS applications. Furthermore, the N-alkylation in this compound reduces its susceptibility to oxidative deamination, a common metabolic pathway for amino acid derivatives. This structural modification aligns it more closely with synthetic therapeutics than endogenous signaling molecules.

Current Research Landscape and Trends

Contemporary studies prioritize three areas: synthetic optimization, mechanistic elucidation, and therapeutic expansion. Advances in palladium-catalyzed carbonylation have enabled efficient production of phenylacetic acid derivatives from benzyl chloride precursors, reducing reliance on toxic cyanide reagents. For example, phase-transfer catalysis (PTC) methods now achieve yields exceeding 80% for halogenated analogs, suggesting applicability to this compound synthesis.

Mechanistically, researchers employ X-ray crystallography and molecular docking to map interactions between N-alkylated phenylacetic acids and inflammatory targets. Preliminary data indicate that the butyl–ethyl moiety occupies a hydrophobic pocket in COX-2, stabilizing the enzyme–inhibitor complex. Concurrently, SAR studies explore the impact of varying alkyl chain lengths on potency and selectivity, with butyl–ethyl combinations emerging as optimal for balancing lipophilicity and steric effects.

Properties

IUPAC Name

2-[butyl(ethyl)amino]-2-phenylacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-3-5-11-15(4-2)13(14(16)17)12-9-7-6-8-10-12;/h6-10,13H,3-5,11H2,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOCPYDIWVCGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(C1=CC=CC=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butyl(ethyl)amino)-2-phenylacetic acid hydrochloride typically involves the following steps:

    Formation of the Amino Acid Backbone: The synthesis begins with the formation of the amino acid backbone, which can be achieved through the Strecker synthesis. This involves the reaction of an aldehyde (benzaldehyde) with ammonium chloride and potassium cyanide to form an alpha-amino nitrile, which is then hydrolyzed to yield the amino acid.

    Alkylation of the Amino Group: The amino group of the amino acid is then alkylated using butyl bromide and ethyl bromide in the presence of a base such as sodium hydroxide. This step introduces the butyl and ethyl groups to the nitrogen atom.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base form of the compound to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Butyl(ethyl)amino)-2-phenylacetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted amino acids depending on the nucleophile used.

Scientific Research Applications

2-(Butyl(ethyl)amino)-2-phenylacetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Butyl(ethyl)amino)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound Name Substituent/R-Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(Butyl(ethyl)amino)-2-phenylacetic acid HCl Butyl(ethyl)amino C₁₄H₂₂ClNO₂ 283.79 High steric bulk; potential CNS activity
2-(Methylamino)-2-phenylacetic acid HCl Methylamino C₉H₁₂ClNO₂ 201.65 Simpler structure; intermediate synthesis
Ethyl 2-amino-2-phenylacetate HCl Ethyl ester C₁₀H₁₄ClNO₂ 223.68 Ester derivative; enhanced lipophilicity
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate 4-Bromobenzenesulfonamido C₁₄H₁₂BrNO₄S·H₂O 410.78 Sulfonamide group; ligand for metal complexes
2-(2-Amino-2-methylpropanamido)-2-phenylacetic acid HCl Amide-substituted C₁₃H₁₉ClN₂O₂ 282.76 Amide functionality; synthetic intermediate
2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid HCl 4-Hydroxypiperidinyl C₁₃H₁₈ClNO₃ 283.74 Piperidine ring; potential bioavailability
2-Amino-2-naphthalen-2-ylacetic acid HCl Naphthyl C₁₂H₁₂ClNO₂ 245.69 Naphthyl group; unknown bioactivity

Key Observations:

Substituent Effects on Solubility :

  • Hydrochloride salts (e.g., ) universally improve aqueous solubility.
  • Lipophilic groups (e.g., ethyl ester in ) may enhance membrane permeability but reduce water solubility.

Sulfonamide substituents () enable hydrogen bonding, making them suitable for protein-targeted applications.

Biological Relevance :

  • Compounds like (C1-S)-31 () highlight the importance of stereochemistry in anticonvulsant activity, suggesting that enantiomeric purity of the target compound could be critical .
  • Piperidine derivatives () are common in CNS drugs due to their ability to cross the blood-brain barrier.

Biological Activity

2-(Butyl(ethyl)amino)-2-phenylacetic acid hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, applications in research and medicine, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Amino Acid Backbone : This is achieved through the Strecker synthesis, where benzaldehyde reacts with ammonium chloride and potassium cyanide to form an alpha-amino nitrile, which is then hydrolyzed to yield the amino acid.
  • Alkylation of the Amino Group : The amino group is alkylated using butyl bromide and ethyl bromide in the presence of a base like sodium hydroxide, introducing butyl and ethyl groups to the nitrogen atom.
  • Formation of the Hydrochloride Salt : The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to various receptors or enzymes, modulating their activity and leading to diverse physiological effects.

Potential Targets:

  • Adenosine Receptors : Involved in mediating inflammation and cardiovascular responses.
  • β-Adrenergic Receptors : Implicated in cardiovascular functions.
  • Dopamine Receptors : Affect mood and reward pathways.

Biological Activity

Research indicates that this compound exhibits multiple biological activities, including:

  • Neurotransmitter Release : The compound may influence neurotransmitter release similar to other phenethylamines, as shown in comparative studies.
CompoundNE (nM)DA (nM)5-HT (nM)
2-(Butyl(ethyl)amino)-2-phenylacetic acidTBDTBDTBD
Phenethylamine10.939.5>10,000
Dextroamphetamine6.6–7.25.8–24.8698–1,765

Case Studies

A series of studies have evaluated the pharmacological profiles of structurally related compounds, providing insights into the potential therapeutic applications of this compound.

  • Anticonvulsant Activity : A study identified new compounds with anticonvulsant properties that may share mechanisms with this compound, suggesting potential for treating seizure disorders .
  • Pain Modulation : Research demonstrated that compounds similar in structure could effectively decrease pain responses in animal models, indicating a possible analgesic effect .
  • Cardiovascular Effects : Studies on related phenethylamines have shown significant interactions with cardiovascular receptors, supporting further exploration of this compound's effects on heart function .

Comparative Analysis

When compared to similar compounds such as 2-(Butyl(methyl)amino)-2-phenylacetic acid hydrochloride, the unique combination of butyl and ethyl groups in this compound may confer distinct biological properties that warrant further investigation.

CompoundUnique Features
This compoundButyl and ethyl groups on nitrogen
2-(Butyl(methyl)amino)-2-phenylacetic acid hydrochlorideMethyl group instead of ethyl

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(butyl(ethyl)amino)-2-phenylacetic acid hydrochloride, and how can purity be optimized?

  • Methodology : A two-step synthesis is typical:

Alkylation : React phenylglycine derivatives with butyl and ethyl halides under basic conditions (e.g., NaHCO₃) to introduce substituents .

Salt Formation : Treat the free base with HCl in anhydrous ethanol to form the hydrochloride salt.

  • Purity Optimization : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/ether mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

  • Structural Confirmation :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 1.2–1.4 ppm for butyl/ethyl CH₃; aromatic protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 280.2) .
    • Physicochemical Properties :
  • Solubility : Test in PBS (pH 7.4), DMSO, and ethanol; hydrophobic alkyl groups may reduce aqueous solubility .
  • pKa Estimation : Use potentiometric titration or computational tools (e.g., MarvinSketch) to predict ionizable groups (amine pKa ~9–10) .

Q. What are the stability considerations for long-term storage?

  • Storage Conditions : Store at –20°C in airtight, light-protected containers. Desiccate to prevent hydrolysis of the hydrochloride salt .
  • Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC analysis to detect decomposition products (e.g., free amine or oxidized derivatives) .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed if the compound exhibits stereoisomerism?

  • Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) + 0.1% diethylamine to separate enantiomers .
  • Crystallization : Employ diastereomeric salt formation using chiral acids (e.g., L-tartaric acid) .

Q. How to resolve contradictions in bioactivity data arising from different synthetic batches?

  • Root-Cause Analysis :

Impurity Profiling : Compare LC-MS traces to identify batch-specific byproducts (e.g., unreacted intermediates) .

Bioassay Validation : Re-test activity in standardized assays (e.g., kinase inhibition) with internal controls .

  • Mitigation : Implement strict reaction monitoring (e.g., in-situ FTIR to track amine alkylation) .

Q. What mechanistic pathways explain its decomposition under oxidative or acidic conditions?

  • Oxidative Degradation :

  • Pathway : Cleavage of the C–N bond via radical intermediates, forming phenylacetic acid derivatives. Confirm using ESR spectroscopy .
    • Acidic Hydrolysis :
  • Pathway : Protonation of the amine followed by nucleophilic attack on the α-carbon, yielding 2-phenylacetic acid and butyl/ethyl ammonium chloride. Monitor via ¹H NMR .

Application-Focused Questions

Q. How can this compound be applied in designing CNS-targeted prodrugs?

  • Rationale : The hydrophobic butyl/ethyl groups enhance blood-brain barrier permeability.
  • Methodology :

  • Prodrug Synthesis : Conjugate with neuroactive agents (e.g., dopamine) via ester linkages.
  • In Vivo Testing : Assess brain concentration in rodent models using LC-MS/MS .

Q. What in vitro models are suitable for preliminary toxicology studies?

  • Cytotoxicity Assays : Use HepG2 cells (24–48 hr exposure) with MTT assays to measure IC₅₀ .
  • Genotoxicity Screening : Perform Ames tests (TA98 strain) to assess mutagenic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.